Stereoselective Pharmacokinetics: (S)-Terazosin Exhibits Significantly Lower Systemic Exposure Than (R)-Enantiomer
In a clinical pharmacokinetic study of 12 healthy male subjects receiving a single 2-mg oral dose of racemic terazosin, (S)-Terazosin demonstrated significantly lower plasma exposure compared to (R)-Terazosin at all measured time points. This stereoselective pharmacokinetic profile establishes that (S)-Terazosin cannot be treated as pharmacokinetically equivalent to either the racemate or the R-enantiomer [1].
| Evidence Dimension | Systemic exposure (AUC(0-∞)) following single 2-mg oral racemic terazosin dose |
|---|---|
| Target Compound Data | (S)-Terazosin: Lower AUC(0-∞) (specific value not reported; statistically lower than R-enantiomer) |
| Comparator Or Baseline | (R)-Terazosin: Higher AUC(0-∞) (significantly greater, P < 0.01) |
| Quantified Difference | R/S AUC(0-∞) ratio = 1.68; Cmax of (R)-Terazosin significantly greater than (S)-Terazosin (P < 0.01) |
| Conditions | Healthy Chinese male subjects (n=12); single oral dose of 2 mg racemic terazosin; plasma concentrations measured over 48 hours |
Why This Matters
Procurement of pure (S)-Terazosin is essential for pharmacokinetic studies requiring controlled exposure to a single enantiomer, as the R/S AUC ratio of 1.68 demonstrates that enantiomers are not interchangeable in vivo.
- [1] Liu M, Zhang D, Yang M, Zhao T, Wang X, Zhang Y, Han J, Liu H. Pharmacokinetics of terazosin enantiomers in healthy Chinese male subjects. Chirality. 2012 Dec;24(12):1047-50. View Source
